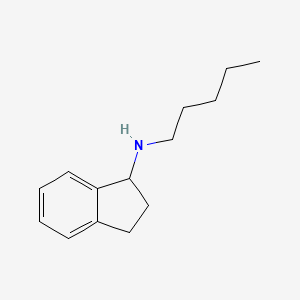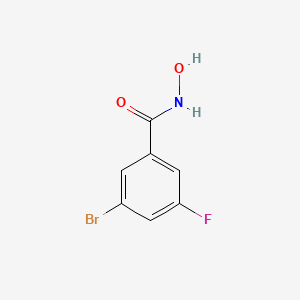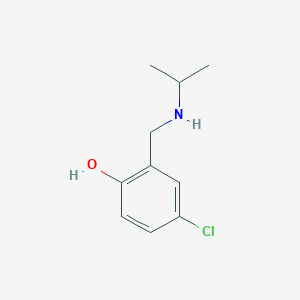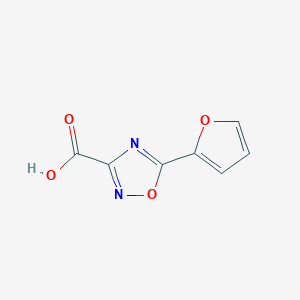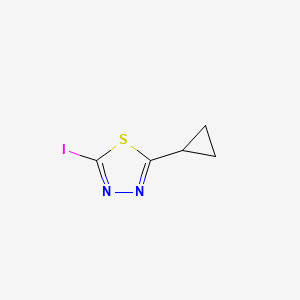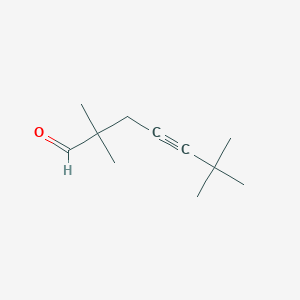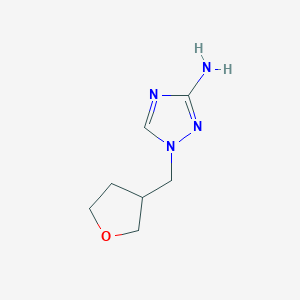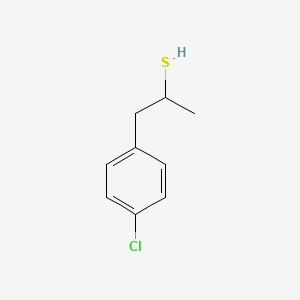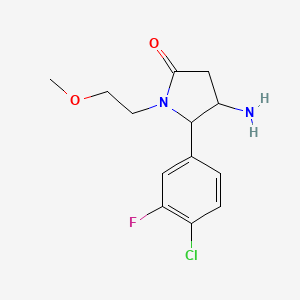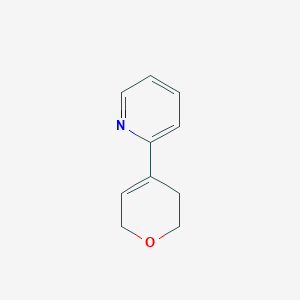
2-(3,6-Dihydro-2H-pyran-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dihydro-2H-pyran-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a 3,6-dihydro-2H-pyran group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)pyridine typically involves the reaction of pyridine with 3,6-dihydro-2H-pyran under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the addition of the pyran ring to the pyridine nucleus. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and purity while reducing production time and costs.
化学反応の分析
Types of Reactions
2-(3,6-Dihydro-2H-pyran-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
2-(3,6-Dihydro-2H-pyran-4-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(3,6-Dihydro-2H-pyran-4-yl)pyridine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π stacking interactions, while the pyran ring can engage in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: This compound is similar in structure but contains a boronic acid group, making it useful in different types of chemical reactions.
2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-ylboronic acid pinacol ester: Another related compound with additional methyl groups, which can affect its reactivity and applications.
Uniqueness
2-(3,6-Dihydro-2H-pyran-4-yl)pyridine is unique due to its combination of a pyridine ring and a dihydropyran ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-(3,6-dihydro-2H-pyran-4-yl)pyridine |
InChI |
InChI=1S/C10H11NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h1-4,6H,5,7-8H2 |
InChIキー |
JRCYBZOWSLEVSO-UHFFFAOYSA-N |
正規SMILES |
C1COCC=C1C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


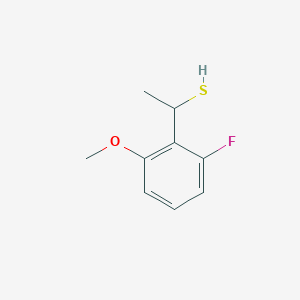
![4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13308539.png)

![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
